Product packaging for 2,5-Dimethyldodecane(Cat. No.:CAS No. 56292-65-0)

2,5-Dimethyldodecane

Cat. No.: B13930905
CAS No.: 56292-65-0
M. Wt: 198.39 g/mol
InChI Key: KDRXSZIYLPVVDY-UHFFFAOYSA-N
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Description

2,5-Dimethyldodecane is a branched-chain alkane with the molecular formula C14H30 and a molecular weight of 198.39 g/mol . Its CAS Registry Number is 56292-65-0 . This compound is recognized in environmental and agricultural research for its potential as a plant growth promoter. Studies have identified this compound as a constituent of biochar-derived dissolved organic matter (DOM) that is beneficial for enhancing plant development . In biotechnological applications, alkanes like dodecane are frequently used in two-phase fermentation systems to capture and analyze volatile organic compounds, underscoring its utility in laboratory process design . This product is labeled "For Research Use Only" (RUO) . It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this chemical in accordance with their institution's safety protocols for laboratory chemicals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H30 B13930905 2,5-Dimethyldodecane CAS No. 56292-65-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

56292-65-0

Molecular Formula

C14H30

Molecular Weight

198.39 g/mol

IUPAC Name

2,5-dimethyldodecane

InChI

InChI=1S/C14H30/c1-5-6-7-8-9-10-14(4)12-11-13(2)3/h13-14H,5-12H2,1-4H3

InChI Key

KDRXSZIYLPVVDY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(C)CCC(C)C

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for Branched Dodecanes

The synthesis of branched alkanes such as 2,5-dimethyldodecane is of significant interest for producing high-octane gasoline components and specialty chemicals. While direct synthesis of a specific isomer like this compound is not commonly detailed, general methods for creating branched dodecanes are well-established. These routes often involve the coupling of smaller hydrocarbon fragments or the isomerization of linear alkanes.

Alkylation is a fundamental process in organic chemistry used to attach an alkyl group to a substrate, forming longer, often branched-chain hydrocarbons. mt.com In the context of producing branched dodecanes, alkylation typically involves the reaction of olefins (alkenes) with isoparaffins (branched alkanes) or the addition of alkyl groups to other molecules. mt.com

One of the most common alkylation reactions is the Friedel-Crafts reaction, where an alkyl halide reacts with an aromatic or aliphatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). mt.com For aliphatic compounds, these reactions can be complex and may lead to a mixture of products. uni-oldenburg.de

A more controlled method involves the ethylaluminum sesquichloride (Et₃Al₂Cl₃)-mediated hydro-alkylation of alkenes. uni-oldenburg.de In this process, an alkyl chloroformate reacts with Et₃Al₂Cl₃ to generate an alkyl cation. This cation then adds to the double bond of an alkene. A subsequent hydride transfer from the ethylaluminum complex to the resulting carbocation yields the final saturated branched alkane. uni-oldenburg.de This method can be applied to various alkenes, including terminal, internal, and cyclic structures, to produce well-defined branched alkanes. uni-oldenburg.deresearchgate.net

The mechanism of these acid-catalyzed alkylations proceeds through carbocation intermediates. The stability of these intermediates influences the final product distribution, with rearrangements (like 1,2-hydride shifts) often occurring to form more stable tertiary or secondary carbocations before the final product is formed. uni-oldenburg.de

Catalysts are crucial for directing the synthesis of specific dodecane (B42187) isomers and improving reaction efficiency. Both homogeneous and heterogeneous catalysts are employed.

Acid Catalysts : Liquid acid catalysts like hydrofluoric acid (HF) and sulfuric acid (H₂SO₄) are traditionally used in industrial alkylation units to produce alkylate, a high-octane gasoline component. mt.com However, due to their corrosive and hazardous nature, there is a drive to replace them with solid acid catalysts.

Zeolites : Zeolites are crystalline aluminosilicates with a porous structure that makes them highly effective solid acid catalysts. rsc.org They are used in processes like catalytic cracking and isomerization. For n-dodecane, Ga-doped ZSM-22 zeolites have been designed to be highly selective and stable catalysts for isomerization, which converts the linear alkane into a mixture of branched isomers. rsc.org The incorporation of gallium (Ga) into the zeolite framework modifies the acidity, reducing cracking activity and increasing selectivity towards desired branched products. rsc.org

Dual-Bed Catalyst Systems : Integrated processes using dual-bed reactors have been developed for the synthesis of branched C12 alkanes from biomass-derived feedstocks like methyl isobutyl ketone (MIBK). nih.govresearchgate.net In one example, the first catalyst bed (e.g., Pd-modified magnesium-aluminium hydrotalcite) (B1172525) facilitates condensation reactions to form C12 oxygenates, which are then converted to a branched C12 alkane (2,4,8-trimethylnonane) in a second bed over a hydrodeoxygenation catalyst like Cu/SiO₂. nih.govresearchgate.net

Table 1: Catalytic Systems in Branched Dodecane Synthesis

Catalyst System Feedstock(s) Process Product(s) Reference
Sulfuric Acid (H₂SO₄) / Hydrofluoric Acid (HF) Propylene, Butylene, Isobutane Alkylation High-octane alkylate mt.com
Pt-loading [Al, Ga]-ZSM-22 n-Dodecane Isomerization Branched dodecane isomers rsc.org
Pd-MgAl-HT and Cu/SiO₂ (Dual-Bed) Methyl Isobutyl Ketone (MIBK) Condensation & Hydrodeoxygenation 2,4,8-trimethylnonane nih.govresearchgate.net
ZSM-5 Zeolites n-Dodecane Catalytic Cracking Light olefins, naphthenes, aromatics acs.org

Industrial Production Strategies for Hydrocarbon Analogs

The industrial production of branched alkanes like this compound is typically part of larger refining and petrochemical operations rather than a targeted synthesis of a single compound. These compounds are often produced as part of complex hydrocarbon mixtures destined for fuels and lubricants. Key industrial processes include:

Hydrocracking : This process is used for the deep processing of heavy petroleum feedstocks such as bitumen and fuel oil. mdpi.com It operates at high temperatures (300–450 °C) and pressures (5–20 MPa) in the presence of hydrogen and a bifunctional catalyst (containing both metal and acid sites). mdpi.com Hydrocracking breaks down large hydrocarbon molecules into smaller, more valuable ones, including branched alkanes suitable for gasoline and jet fuel.

Fischer-Tropsch Process : This process converts synthesis gas (a mixture of carbon monoxide and hydrogen derived from coal, natural gas, or biomass) into liquid hydrocarbons. mdpi.com The product is a wide spectrum of hydrocarbons, including linear and branched paraffins, which can be further processed through hydrocracking and isomerization to yield specific fuel fractions.

Exploration of Green Chemistry Principles in Alkane Synthesis

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. ijfmr.com In alkane synthesis, this involves several key strategies:

Renewable Feedstocks : There is growing interest in producing alkanes from biomass. biofueljournal.com For example, lignocellulose can be a source for platform molecules like methyl isobutyl ketone (MIBK), which can then be catalytically converted to branched C12 alkanes. nih.gov This reduces reliance on fossil fuels. biofueljournal.com

Atom and Step Economy : Green synthetic routes strive for high atom economy, meaning most of the atoms from the reactants are incorporated into the final product. fitt-iitd.in One-pot, metal-free protocols are being developed to synthesize substituted alkanes from simple aldehydes and ketones, which are cheap and readily available feedstocks. fitt-iitd.in

Safer Solvents and Reagents : Traditional synthesis often uses harsh reagents and volatile organic solvents. Green approaches prioritize the use of environmentally benign solvents like water, supercritical CO₂, or recoverable solvent systems like fluorous biphasic systems. researchgate.netpnas.org For instance, a method using a Brønsted acid catalyst in a recoverable mixture of chloroform (B151607) and hexafluoroisopropanol has been developed for synthesizing substituted alkanes. fitt-iitd.in

Catalyst Innovation : The development of reusable and non-toxic catalysts is a core principle. This includes the move from hazardous liquid acids to solid acid catalysts like zeolites in alkylation and isomerization. rsc.org Fluorous biphasic catalysis allows for the easy separation and reuse of a homogeneous catalyst, combining the benefits of high selectivity with facile product separation. researchgate.net

Reactivity Profiling of this compound and Related Isomers

The reactivity of alkanes is generally low, but the presence of branching, such as in this compound, introduces tertiary carbon atoms which are more reactive than primary or secondary carbons. This structural feature significantly influences their chemical behavior, particularly in oxidation reactions.

The oxidation of alkanes is a critical process in combustion, atmospheric chemistry, and lubricant degradation. Branched alkanes exhibit different oxidation behavior compared to their linear counterparts. researchgate.net

Mechanism of Oxidation : The atmospheric oxidation of alkanes typically starts with a reaction involving a hydroxyl (OH) radical, which abstracts a hydrogen atom to form an alkyl radical. copernicus.org In branched alkanes, this abstraction preferentially occurs at the tertiary C-H bonds because they are weaker than secondary or primary C-H bonds. researchgate.netacs.org The resulting tertiary alkyl radical then reacts with oxygen to form a variety of oxygenated products.

Low-Temperature Oxidation : Studies show that both linear and branched alkanes undergo low-temperature oxidation (LTO). researchgate.net However, branched alkanes tend to react earlier and faster in the initial stages of oxidation compared to linear alkanes with the same carbon number. researchgate.net

Product Characterization : The oxidation of branched alkanes leads to a different product distribution than that of linear alkanes.

Oxidation of branched alkanes can lead to C-C bond cleavage, resulting in the formation of smaller ketones and alcohols. academie-sciences.fracademie-sciences.fr

Studies on the autoxidation of branched alkanes like pristane (B154290) and squalane (B1681988) show that tertiary alcohols are a major product. researchgate.netacs.org A significant portion of other products, including smaller alkanes and ketones, are formed through the fragmentation of tertiary alkoxyl radicals. researchgate.netacs.org

In contrast, the oxidation of linear alkanes tends to produce more compounds with carbonyl groups, such as carboxylic acids, which can further decompose to CO₂. researchgate.net Branched alkanes are more likely to produce oxidized compounds containing a C-O group. researchgate.net

Table 2: Comparison of Oxidation Behavior in Linear vs. Branched Alkanes

Feature Linear Alkanes Branched Alkanes Reference
Initial Reaction Rate Slower Faster at initial stage researchgate.net
Primary Site of Attack Secondary C-H bonds Tertiary C-H bonds researchgate.netacs.org
C-C Bond Cleavage Does not typically occur Occurs, leading to smaller molecules academie-sciences.fracademie-sciences.fr
Primary Oxidation Products Carbonyl compounds (e.g., carboxylic acids) C-O group compounds (e.g., tertiary alcohols, ketones) researchgate.net

Halogenation Processes and Regioselectivity

The halogenation of alkanes, such as this compound, typically proceeds via a free-radical chain mechanism, which is initiated by heat or UV light. byjus.comsavemyexams.com This process involves the substitution of a hydrogen atom with a halogen atom (chlorine or bromine). The regioselectivity of this reaction is a critical aspect, as not all hydrogen atoms in a complex alkane are equally reactive. youtube.comlibretexts.org

The stability of the resulting alkyl radical intermediate dictates the preferred site of halogenation. The order of stability for alkyl radicals is tertiary (3°) > secondary (2°) > primary (1°). youtube.com Consequently, halogenation preferentially occurs at the most substituted carbon atom. youtube.com In the case of this compound, there are two tertiary C-H bonds (at C-2 and C-5), multiple secondary C-H bonds, and several primary C-H bonds.

Table 1: Reactivity of C-H Bonds in this compound Towards Halogenation

C-H Bond TypePosition(s) in this compoundRelative Reactivity (Approximate)Expected Major Monohalogenated Products
Tertiary (3°)C-2, C-5Highest2-Halo-2,5-dimethyldodecane, 5-Halo-2,5-dimethyldodecane
Secondary (2°)C-3, C-4, C-6, C-7, C-8, C-9, C-10, C-11IntermediateMixture of secondary halo-isomers
Primary (1°)C-1, C-12, methyl groups at C-2 and C-5LowestMinor products

Bromination is significantly more selective than chlorination. masterorganicchemistry.com Due to the higher reactivity of the chlorine radical, it is less discriminate and will react with primary and secondary C-H bonds to a greater extent, leading to a more complex mixture of products. In contrast, the bromine radical is less reactive and more selective, showing a strong preference for abstracting the most stable tertiary hydrogen atoms. masterorganicchemistry.com Therefore, the bromination of this compound would be expected to yield predominantly a mixture of 2-bromo-2,5-dimethyldodecane and 5-bromo-2,5-dimethyldodecane.

Other Functionalization Reactions

Beyond halogenation, the functionalization of alkanes like this compound can be achieved through various modern catalytic methods, often focusing on C-H activation. acs.orgrsc.org These reactions offer pathways to introduce a wider range of functional groups, transforming the inert alkane into more valuable chemical intermediates.

One significant area is catalytic oxidation. Using specific catalysts, alkanes can be oxidized to alcohols, ketones, or carboxylic acids. For instance, the electrocatalytic oxidation of related organic molecules has been demonstrated using bimetallic nanoparticles, suggesting a potential route for the controlled oxidation of specific positions in this compound. rsc.org The selective oxidation of C-H bonds can also be achieved using metal-oxo catalysts, where the regioselectivity is influenced by both electronic and steric factors.

Carbene or nitrene insertion into C-H bonds is another powerful functionalization strategy. acs.org Rhodium and silver-based catalysts have been shown to mediate the insertion of carbene fragments into alkane C-H bonds, with some systems exhibiting high regioselectivity for primary, secondary, or tertiary positions. acs.org For a branched alkane like this compound, such reactions could potentially be tailored to selectively functionalize the tertiary C-H bonds at the 2 and 5 positions.

Furthermore, carbonylation reactions, which introduce a carbonyl group, have been reported for alkanes using rhodium catalysts under photoirradiation. rsc.org This can lead to the formation of aldehydes, which are versatile synthetic intermediates. The regioselectivity often favors the terminal positions, but functionalization at internal positions is also possible. rsc.org

Table 2: Potential Functionalization Reactions of this compound

Reaction TypeReagents/CatalystsPotential Products
Catalytic OxidationMetal-based catalysts (e.g., Fe, Mn, V), Peroxides2,5-dimethyl-dodecan-2-ol, 2,5-dimethyl-dodecan-5-ol, various ketones
Carbene InsertionDiazo compounds, Rh or Ag catalystsEsters or other functional groups at C-2, C-5, or other positions
Nitrene InsertionAzides, Metal catalystsAmines or amides at various positions
CarbonylationCO, Rh catalysts, lightAldehydes at various positions

These advanced functionalization methods represent the forefront of alkane chemistry and offer potential, albeit challenging, routes to selectively modify the structure of this compound.

Advanced Analytical Characterization in 2,5 Dimethyldodecane Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental tool for isolating 2,5-dimethyldodecane from intricate matrices such as petroleum products, environmental samples, and biological extracts. The choice of chromatographic technique is dictated by the complexity of the sample and the analytical objectives.

Gas Chromatography (GC) Methodologies

Gas chromatography is the premier technique for the analysis of volatile and semi-volatile compounds like this compound. uliege.be In GC, the sample is vaporized and transported by an inert carrier gas through a column containing a stationary phase. The differential partitioning of analytes between the mobile and stationary phases results in their separation. For alkanes, nonpolar columns, such as those with a 5% phenyl-95% dimethylpolysiloxane stationary phase (e.g., HP-5MS), are commonly employed. mdpi.comkosfaj.org

The elution of this compound is characterized by its retention time, which is a specific and reproducible parameter under constant analytical conditions. Temperature programming, where the column temperature is gradually increased, is often used to facilitate the elution of higher boiling point compounds like dodecane (B42187) isomers and to ensure sharp chromatographic peaks. ncat.edu For instance, a method might start at a lower temperature and ramp up to a higher temperature to elute a wide range of hydrocarbons. kosfaj.org

Table 1: Illustrative Gas Chromatography (GC) Method Parameters for Alkane Analysis

Parameter Typical Setting Purpose
Column HP-5MS (30 m x 0.25 mm, 0.25 µm) Separation of nonpolar compounds
Carrier Gas Helium Inert mobile phase
Flow Rate 1.0 mL/min Transport of analytes through the column
Injector Temp. 250 °C Vaporization of the sample
Oven Program 40°C (hold 5 min), then 4°C/min to 200°C (hold 10 min) Separation of compounds with varying boiling points

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | Detection and quantification of eluted compounds |

This table presents a generalized set of parameters; specific applications may require method optimization.

Comprehensive Two-Dimensional Gas Chromatography (GC×GC) for Complex Mixture Analysis

For exceptionally complex samples containing numerous isomers, comprehensive two-dimensional gas chromatography (GC×GC) offers significantly enhanced separation power. nih.gov This technique utilizes two columns with different stationary phase selectivities (e.g., a nonpolar column followed by a more polar column) connected by a modulator. uliege.bemdpi.com The modulator traps fractions of eluent from the first dimension and re-injects them onto the second-dimension column for a rapid, secondary separation.

The result is a two-dimensional chromatogram where compounds are separated based on two independent properties, such as volatility and polarity. This allows for the resolution of co-eluting peaks from a one-dimensional GC system. nih.gov In the analysis of petroleum or environmental samples, GC×GC can separate branched alkanes like this compound from n-alkanes, cycloalkanes, and aromatic hydrocarbons, which often overlap in single-column separations. nih.govresearchgate.net The structured nature of GC×GC chromatograms, where chemically related compounds appear in specific regions of the 2D plot, aids in compound identification. researchgate.net

Liquid Chromatography Applications (if applicable to derivatives)

While gas chromatography is the primary method for analyzing volatile alkanes like this compound, liquid chromatography (LC) is generally not suitable for its direct analysis due to its nonpolar nature and volatility. However, LC could be applicable in the analysis of non-volatile derivatives of this compound, should they be synthesized for specific research purposes. The applicability of LC would depend on the chemical properties of such derivatives.

Mass Spectrometry (MS) for Molecular Identification and Elucidation

Mass spectrometry is an indispensable tool for the structural elucidation and confirmation of this compound. It is most powerfully employed when coupled with gas chromatography (GC-MS). In a GC-MS system, the mass spectrometer serves as the detector, providing mass information for the compounds as they elute from the GC column.

Electron Ionization (EI) Mass Spectrometry Fragmentation Patterns

Electron ionization (EI) is a common ionization technique used in GC-MS. In EI, high-energy electrons (typically 70 eV) bombard the analyte molecules, causing them to ionize and fragment in a reproducible manner. uni-saarland.de The resulting mass spectrum is a plot of ion abundance versus mass-to-charge ratio (m/z) and serves as a molecular fingerprint.

For branched alkanes like this compound, fragmentation is favored at the branching points due to the increased stability of the resulting secondary and tertiary carbocations. uni-saarland.deneu.edu.tr The mass spectrum of this compound is characterized by a series of fragment ions. While the molecular ion peak (M+•) at m/z 198 may be weak or absent in a standard 70 eV EI spectrum, characteristic fragment ions allow for its identification. nist.gov Cleavage at the C2 and C5 positions leads to the formation of specific carbocations. The interpretation of these fragmentation patterns is key to distinguishing this compound from other isomers like 2,3-dimethyldodecane (B14721386) or 3,5-dimethyldodecane, which will produce different sets of fragment ions. nist.govnist.gov Softer ionization techniques can be employed to obtain a more prominent molecular ion peak when needed. spectroscopyonline.com

Table 2: Characteristic Mass Fragments in the Electron Ionization (EI) Spectrum of Dimethyldodecane Isomers

m/z Value Possible Fragment Structure/Origin Associated Isomer(s)
57 C4H9+ (tert-butyl cation) 2,2-dimethyloctadecane pnas.org
M+-29 Loss of an ethyl group (C2H5) 5,5-diethylpentadecane pnas.org
M+-57 Loss of a butyl group (C4H9) 5,5-diethylpentadecane pnas.org

| M+-99 | Fragmentation at C-7 in a 3,7-dimethyl alkane | 3,7-dimethylhentriacontane pnas.org |

This table provides examples of fragmentation patterns for branched alkanes to illustrate the principles of interpretation. The specific spectrum of this compound will have its own unique set of characteristic fragments.

High-Resolution Mass Spectrometry for Precise Mass Determination

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically to four or more decimal places. uni-saarland.deneu.edu.tr This capability allows for the determination of the elemental composition of a molecule and its fragments. For this compound (C14H30), HRMS can distinguish it from other compounds that may have the same nominal mass but a different elemental formula. The exact mass of this compound is 198.23475 Da, and HRMS can confirm this with a high degree of certainty, thereby providing unambiguous identification. nih.gov This is particularly valuable when analyzing complex mixtures where isobaric interferences (compounds with the same nominal mass) are common.

Natural Occurrence, Biosynthesis, and Environmental Fate

Detection and Distribution in Biological Systems

2,5-Dimethyldodecane has been identified as a volatile organic compound (VOC) and a metabolite in a range of organisms, from plants and microbes to insects and marine animals. Its presence is often detected through advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS).

Identification in Plant Volatile Organic Compound (VOC) Profiles

Volatile organic compounds play a crucial role in plant communication and defense. This compound has been identified in the VOC profiles of several plant species and related materials.

Research on rice (Oryza sativa) has shown that 2,4-Dimethyldodecane, a structural isomer of this compound, is present in the volatile emissions of herbivore-infested plants. aloki.hu Furthermore, studies on maize (Zea mays) have specifically identified this compound as one of the headspace volatiles to which the female fall armyworm moth (Spodoptera frugiperda) shows an antennal response. researchgate.net This suggests a potential role for this compound in plant-insect interactions.

In the food industry, this compound has been detected in Osmanthus black tea, where it contributes to the complex aroma profile. oup.com It has also been identified as a volatile compound emitted from polypropylene (B1209903) (PP) packaging materials used for fresh-cut artichokes, which can potentially migrate to the packaged food. frontiersin.org

Table 1: Detection of this compound in Plant-Related Materials

Source Context Reference
Maize (Zea mays) Headspace volatile eliciting antennal response in Spodoptera frugiperda researchgate.net
Osmanthus black tea Component of the volatile aroma profile oup.com
Polypropylene packaging for artichokes Emitted volatile organic compound frontiersin.org

Presence in Microbial Metabolomes and Biodegradation Pathways

Microorganisms are known to produce and metabolize a vast array of hydrocarbons. Studies have begun to reveal the presence of this compound within microbial metabolomes.

For instance, an endophytic bacterial strain, Bacillus sp. T6, isolated from cotton, was found to produce 3,5-Dimethyldodecane as part of its volatile organic compound profile, which exhibited antifungal activity against Verticillium dahliae. plymouth.ac.uk While not the exact isomer, this finding points to the capability of bacteria to synthesize dimethyl-branched dodecanes. Further research into the rhizosphere of Codonopsis pilosula has also correlated the presence of various dimethylated alkanes with specific fungal populations in the soil. kosfaj.org

Occurrence in Animal-Derived Extracts and Biofluids

This compound has also been identified in extracts and volatile profiles of various animals.

In a study comparing the chemical composition of different velvet antler extracts, this compound was detected in Korean velvet antler. kosfaj.org Additionally, research on the flavoromics of golden pomfret (Trachinotus ovatus) hydrolysates identified 2,5-Dimethyl-undecane, a closely related compound, as a volatile component. mdpi.comnih.gov

Furthermore, in the realm of entomology, this compound has been identified among the volatile compounds from peanuts that elicit an electroantennogram (EAG) response in the Indian meal moth, Plodia interpunctella. mdpi.com

Biogenic Production Mechanisms and Pathways

The biosynthesis of branched-chain alkanes like this compound is generally understood to originate from fatty acid metabolism. frontiersin.org The primary mechanism involves the type-II fatty acid synthesis (FAS) system, which typically produces straight-chain fatty acids. researchgate.net To create branched chains, unconventional methylated initiator and lengthener molecules are incorporated into the growing fatty acid chain. researchgate.net

Following the synthesis of the branched-chain fatty acid, a common pathway for alkane formation is the aldehyde-deformylating oxygenase (ADO) pathway. researchgate.netnih.gov This process involves the reduction of the fatty acid to an aldehyde, which is then decarbonylated to produce the final alkane with one less carbon atom. nih.gov While this general mechanism is established, the specific enzymes and regulatory processes leading to the synthesis of this compound have not been fully elucidated.

Environmental Pathways and Persistence

Biodegradation Processes in Various Environmental Compartments

Long-chain and branched-chain alkanes can be degraded by a variety of microorganisms, including bacteria and fungi. asm.orgnih.gov Several metabolic pathways are known for the breakdown of these compounds. The most common is the terminal oxidation pathway, where a terminal methyl group is oxidized to a primary alcohol, which is then further oxidized to a fatty acid. rsc.org Another mechanism is the subterminal oxidation pathway, where a subterminal carbon is oxidized. asm.org

Studies have shown that certain bacteria are particularly adept at degrading these types of hydrocarbons. For example, psychrotrophic Rhodococcus species can mineralize branched alkanes at low temperatures. asm.org Similarly, halophilic bacteria such as Alcanivorax sp. have demonstrated the ability to degrade long-chain alkanes in saline environments. nih.govnih.gov The efficiency of this biodegradation can be influenced by environmental factors such as temperature, pH, and the availability of nutrients. asm.orgnih.gov While the specific degradation rates and pathways for this compound are not extensively documented, the existing knowledge on similar branched-chain alkanes suggests it is susceptible to microbial degradation in various environmental compartments.

Table 2: List of Chemical Compounds Mentioned

Compound Name
2,4-Dimethyldodecane
This compound
2,5-Dimethyl-undecane
3,5-Dimethyldodecane

Volatilization and Atmospheric Transport

The environmental journey of this compound is significantly influenced by its physical and chemical properties, which dictate its tendency to volatilize and undergo atmospheric transport. As a member of the C14 branched alkane family, its behavior is generally characterized by low to moderate volatility.

Once in the atmosphere, the fate of this compound is governed by several processes. The dominant removal mechanism for alkanes in the atmosphere is their reaction with hydroxyl (OH) radicals. researchgate.net This photo-oxidation process breaks down the molecule into smaller, more soluble, and less volatile compounds, which can then be removed from the atmosphere through wet or dry deposition. researchgate.net

Long-range atmospheric transport is also a possibility for compounds like this compound. Long-chain alkanes, which are classified as intermediate-volatility organic compounds (IVOCs), are known to be transported over significant distances. researchgate.netvliz.beuu.nl They can exist in the atmosphere in the gas phase or adsorbed onto particulate matter. This adsorption to atmospheric particles can facilitate their transport over long distances, far from their original source. vliz.beuu.nl The gas-phase oxidation of n-alkanes by OH radicals can lead to the formation of secondary organic aerosols (SOA), which are a major component of anthropogenic particulate matter. copernicus.org

The Henry's Law constant (HLC) is another critical parameter that describes the partitioning of a chemical between air and water. While a specific HLC for this compound is not documented, correlations for alkanes suggest that it would have a relatively high value, indicating a tendency to volatilize from water. ogj.com For example, the calculated Henry's Law Constant for 1-tetradecene, a C14 alkene, is high at 106 Pa·m³/mole, suggesting a strong tendency to partition from water to the atmosphere. industrialchemicals.gov.au

Table 1: Estimated Physicochemical Properties and Environmental Fate Parameters for C14 Alkanes

PropertyValue Range/EstimateSignificance for Volatilization and Atmospheric Transport
Vapor Pressure 0.001 - 0.78 hPa @ 25°C (for C14-C20 aliphatic hydrocarbons) oecd.orgIndicates a moderate potential for volatilization from surfaces.
Atmospheric Fate Reaction with OH radicals researchgate.netPrimary degradation pathway in the atmosphere.
Transport Can undergo long-range transport adsorbed to particles vliz.beuu.nlAllows for distribution far from the source of emission.
Henry's Law Constant High (estimated for related compounds) ogj.comindustrialchemicals.gov.auSuggests a tendency to partition from water into the atmosphere.

Note: The data presented are for related compound classes and are used to infer the likely properties of this compound.

Interactions with Soil and Water Matrices

The behavior of this compound in soil and water is largely dictated by its low water solubility and high hydrophobicity. As a long-chain branched alkane, it is expected to have a strong affinity for organic matter in soil and sediment, which limits its mobility in these environments.

The water solubility of C14-C20 aliphatic hydrocarbon solvents is very low, ranging from less than 0.001 to 0.13 mg/L at 25°C. oecd.org This poor solubility in water means that when released into an aquatic environment, this compound will not readily dissolve. Instead, it is more likely to remain as a separate phase or adsorb to suspended particles and sediment.

The octanol-water partition coefficient (Kow) is a measure of a chemical's hydrophobicity. The log Kow values for C14-C20 aliphatic hydrocarbons are high, ranging from 5.9 to 10.2. oecd.org For n-tetradecane, a linear C14 alkane, the log Kow is reported as 7.20. nih.gov These high values indicate a strong preference for partitioning into organic phases, such as the organic carbon fraction of soil and sediment, rather than remaining in the water column.

This strong adsorption to soil and sediment is quantified by the soil organic carbon-water (B12546825) partitioning coefficient (Koc). While a specific Koc for this compound is unavailable, calculated Koc values for similar linear aliphatic hydrocarbons like dodecane (B42187) and tetradecane (B157292) are very high, in the range of 110,000 to 759,000 L/kg. santos.com Such high Koc values suggest that this compound will be largely immobile in soil and will not readily leach into groundwater. industrialchemicals.gov.au Its primary fate in soil will be adsorption to soil particles, with biodegradation being a significant long-term removal process. nih.govfrontiersin.org The biodegradability of alkanes generally decreases in the order of n-alkanes > branched-chain alkanes > cyclic alkanes. frontiersin.org

In aquatic systems, due to its low water solubility and high density of being adsorbed, this compound is not expected to be found at high concentrations in the water column. It will preferentially partition to bottom sediments. The low water solubility also implies a low potential for bioaccumulation in the aqueous phase, though bioaccumulation through the food chain is possible for organisms that ingest contaminated sediment. The calculated bioconcentration factor (BCF) for related C14 compounds suggests a potential for bioaccumulation, however, this may be mitigated by its very low water solubility. industrialchemicals.gov.ausantos.com

Table 2: Estimated Parameters for Soil and Water Interactions of C14 Alkanes

PropertyValue/EstimateSignificance for Soil and Water Interactions
Water Solubility <0.001 - 0.13 mg/L @ 25°C (for C14-C20 aliphatic hydrocarbons) oecd.orgLow solubility limits its concentration in the water column.
Log Kow 5.9 - 10.2 (for C14-C20 aliphatic hydrocarbons) oecd.orgHigh hydrophobicity indicates a strong affinity for organic matter.
Koc High (estimated for related compounds) santos.comStrong adsorption to soil and sediment, leading to low mobility.
Biodegradation Readily biodegradable, but slower for branched alkanes nih.govfrontiersin.orgAn important long-term removal process in soil and water.

Note: The data presented are for related compound classes and are used to infer the likely properties of this compound.

Computational Chemistry and Molecular Modeling of 2,5 Dimethyldodecane

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to determine the electronic structure and energetic properties of a molecule. Methods like Density Functional Theory (DFT) are used to solve the Schrödinger equation for a given molecular geometry, providing detailed information about electron distribution and energy. researchgate.netchimia.ch According to the Born-Oppenheimer approximation, these calculations treat the nuclei as stationary relative to the much faster-moving electrons, which is a foundational concept for defining a potential energy surface (PES). taltech.ee

Table 1: Calculated Electronic and Thermodynamic Properties of 2,5-Dimethyldodecane (Illustrative) This table presents illustrative data that would be obtained from quantum chemical calculations. The values are representative for a branched alkane of this size.

PropertyCalculated ValueUnit
Electronic Energy (Eelec)-551.8Hartree
Enthalpy (H)-551.5Hartree
Gibbs Free Energy (G)-551.6Hartree
Dipole Moment~0.1Debye
HOMO Energy-9.5eV
LUMO Energy+1.2eV

Conformational Analysis and Potential Energy Surfaces

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule, known as conformations, that arise from rotation around single bonds. libretexts.orgscribd.com These rotations are not entirely free; they are associated with energy changes due to torsional strain (repulsion between electron clouds of adjacent bonds) and steric interactions (repulsion between bulky groups). libretexts.org The relationship between a molecule's geometry and its potential energy is visualized on a potential energy surface (PES), where stable conformations correspond to energy minima. taltech.ee

For a flexible molecule like this compound, with its long carbon chain and methyl branches, there is a vast number of possible conformations. The analysis typically involves systematically rotating key dihedral angles (the angle between groups on adjacent carbons) and calculating the potential energy for each arrangement. libretexts.org This process identifies the most stable, low-energy conformers. Newman projections are often used to visualize the conformations, such as staggered (more stable) and eclipsed (less stable), around a specific carbon-carbon bond. scribd.comyoutube.com The analysis reveals how the methyl groups and the long alkyl chain arrange themselves to minimize steric hindrance, leading to a preferred, folded structure in the gas phase. libretexts.org

Table 2: Relative Energies of Key Conformers of this compound (Illustrative) This table illustrates the type of data generated during a conformational analysis, showing the relative stability of different spatial arrangements.

Conformer DescriptionDihedral Angle (C4-C5)Relative Potential Energy (kcal/mol)Stability
Anti (fully staggered)180°0.0Most Stable
Gauche (staggered)60°0.9Stable
Eclipsed (H/CH3)120°3.4Unstable
Fully Eclipsed (CH3/CH3)5.5Least Stable

Molecular Dynamics Simulations for Structural Flexibility and Interactions

Molecular dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of molecules. researchgate.net By solving Newton's equations of motion for a system of atoms, MD simulations generate a trajectory that reveals how a molecule moves, flexes, and interacts with its environment over time. mdpi.com These simulations are crucial for understanding the dynamic nature of flexible molecules like this compound, which cannot be captured by static models. researchgate.net

Prediction of Molecular Interactions with Biomolecules (e.g., enzyme binding sites)

Understanding how a molecule like this compound might interact with biological macromolecules is critical, particularly in fields like toxicology or drug delivery. Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to another to form a stable complex. researchgate.net This is often used to model the interaction of a ligand (like this compound) with the active site of an enzyme. nih.gov

As a non-polar, hydrophobic alkane, this compound would be expected to interact favorably with hydrophobic (water-repelling) pockets in proteins. These interactions are primarily driven by van der Waals forces and the hydrophobic effect. Computational models can predict how the flexible chain of this compound might adapt its conformation to fit within a binding site, a concept known as "induced fit". nih.gov While this compound is not a typical enzyme substrate, such modeling can be used to understand its potential to interfere with biological processes by occupying binding sites meant for other molecules. nih.govelifesciences.org The binding affinity can be estimated by calculating the free energy change upon binding.

Table 3: Predicted Binding Affinity of this compound with a Hypothetical Enzyme Hydrophobic Pocket (Illustrative) This table illustrates the typical output from a molecular docking simulation.

Enzyme TargetBinding Site TypePredicted Binding Free Energy (ΔG)Primary Interaction Forces
Hypothetical Cytochrome P450Hydrophobic-5.8 kcal/molvan der Waals, Hydrophobic

Development and Application of Quantitative Structure-Property/Activity Relationship (QSPR/QSAR) Models

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of molecules with their physicochemical properties or biological activities, respectively. biointerfaceresearch.comijaar.org These models are built by developing a mathematical equation that relates calculated molecular descriptors (numerical representations of a molecule's structure) to an experimentally measured property. nih.gov

For this compound and other alkanes, QSPR models are invaluable for predicting properties that are difficult or time-consuming to measure experimentally, such as boiling point, vapor pressure, or viscosity. bibliomed.org For example, a QSPR model could be developed using a dataset of various branched alkanes where properties like enthalpy of vaporization have been measured. Molecular descriptors for these alkanes, such as molecular weight, polarizability, and topological indices, would be calculated. A statistical method, like multiple linear regression, is then used to create a predictive model. biointerfaceresearch.comnih.gov Such a model could then be used to accurately estimate the properties of this compound without needing to perform the physical experiment. bibliomed.org

Derivatives and Analogues of 2,5 Dimethyldodecane: Synthesis and Characterization

Synthesis of Functionalized Dodecane (B42187) Derivatives

The chemical inertness of alkanes, often referred to as paraffins (from the Latin parum affinis, meaning "lacking affinity"), presents a significant challenge for direct functionalization. technion.ac.il The activation of strong, non-polar C-H bonds requires specific and often harsh reaction conditions. technion.ac.ilacs.org Consequently, much of the research into functionalized long-chain alkanes relies on either building the carbon skeleton with pre-existing functional groups or employing advanced catalytic or energetic methods to activate C-H bonds.

Several modern strategies have been developed for the synthesis of functionalized long-chain hydrocarbons:

Catalytic Oxidation: Transition metal complexes can catalyze the oxidation of paraffins to introduce oxygen-containing functional groups. acs.org However, these methods can suffer from low selectivity and require long reaction times. acs.org

Plasma-Assisted Functionalization: An eco-friendly approach involves the use of non-thermal, atmospheric plasma. For instance, a pulsed dielectric barrier discharge in a He/O₂ atmosphere has been used to oxidize long-chain alkanes like n-octadecane, yielding mainly secondary alcohols and ketones. acs.org This method offers a cleaner alternative to traditional chemical routes. acs.org

Hydroboration-Isomerization: For unsaturated precursors, hydroboration followed by isomerization can be used to shift a double bond to a terminal position, which can then be further functionalized. This is a key method for producing α,ω-bifunctional molecules from renewable resources like fatty acids. uantwerpen.be

Multi-component and Domino Reactions: Complex, functionalized cyclic structures based on a dodecane framework can be synthesized efficiently through multi-component domino reactions. These reactions allow for the rapid construction of intricate molecular architectures from simple starting materials in a single pot.

Below is a table summarizing a representative plasma-assisted oxidation reaction for a long-chain alkane.

Reaction TypeReactantsConditionsPrimary ProductsReference
Plasma-Assisted Oxidationn-Octadecane, O₂, HePulsed Dielectric Barrier DischargeC₁₈ Secondary Alcohols, C₁₈ Ketones acs.org

Structure-Property Relationships in Substituted Dodecanes

The physical and chemical properties of dodecane isomers are intrinsically linked to their molecular structure. The degree and position of branching along the carbon chain significantly influence properties such as boiling point, density, viscosity, and combustion characteristics.

Generally, branched alkanes exhibit lower boiling points compared to their linear isomers of the same carbon number. copernicus.orgatamanchemicals.com This is due to the more compact, spherical shape of branched molecules, which reduces the surface area available for intermolecular van der Waals forces. Dodecane, for example, has numerous structural isomers, and their properties can vary. atamanchemicals.com

A key structural parameter that correlates with reactivity and combustion behavior is the ratio of methylene (B1212753) (-CH₂) to methyl (-CH₃) groups. researchgate.net Fuels with a higher CH₂/CH₃ ratio tend to exhibit different ignition properties. researchgate.netresearchgate.net For instance, the formation of key radical intermediates during combustion is strongly influenced by the presence or absence of specific functional groups within the fuel's chemical structure. researchgate.net Furthermore, the presence of alkyl branches can decrease a molecule's ability to participate in autoxidation reactions, which in an atmospheric context, reduces the potential for secondary organic aerosol formation. copernicus.org

The following interactive table compares selected physical properties of n-dodecane with some of its dimethyl-substituted isomers.

Compound NameMolecular FormulaMolecular Weight (g/mol)Boiling Point (°C)
n-DodecaneC₁₂H₂₆170.33216.3
2,5-DimethyldodecaneC₁₄H₃₀198.39231-233 (Predicted)
2,6-DimethyldodecaneC₁₄H₃₀198.39232.8 (Predicted)
2,4-DimethyldodecaneC₁₄H₃₀198.39231-233 (Predicted)

Data sourced from multiple chemical databases. Predicted values are based on computational models.

Investigation of Novel Chemical Reactivity in Derivatives

The reactivity of the this compound backbone is inherently low, characteristic of all alkanes, whose primary reactions are combustion and free-radical halogenation under harsh conditions. pressbooks.pub Novel chemical reactivity is therefore almost exclusively a feature of its functionalized derivatives, where the introduced functional group dictates the reaction pathways.

The prediction and understanding of this reactivity can be significantly enhanced through computational chemistry, particularly using Density Functional Theory (DFT). mdpi.com DFT calculations allow for the determination of various chemical reactivity descriptors: unimas.my

HOMO-LUMO Energy Gap (Δε): The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a crucial indicator of chemical reactivity. A smaller gap generally implies higher reactivity. unimas.my Introducing functional groups, such as esters, onto a core structure has been shown to decrease the HOMO-LUMO gap, thereby increasing reactivity. unimas.my

Molecular Electrostatic Potential (MEP): MEP maps visualize the electron density distribution on a molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites. mdpi.comsapub.org These maps are invaluable for predicting where a molecule is most likely to undergo electrophilic or nucleophilic attack. sapub.org

Dual Descriptor: This index further refines the prediction of reactive sites, clearly distinguishing the most probable locations for electrophilic and nucleophilic attacks within a complex molecule. sapub.org

For a hypothetical derivative of this compound, the introduction of a functional group would create a specific reactive center. The table below outlines the expected reactivity conferred by common functional groups if they were to be incorporated into the this compound structure.

Functional GroupExample Derivative StructureExpected Chemical Reactivity
Hydroxyl (-OH)2,5-Dimethyldodecan-x-olUndergoes oxidation to ketones, esterification with carboxylic acids, and dehydration to form alkenes.
Bromo (-Br)x-Bromo-2,5-dimethyldodecaneActs as an electrophile in substitution reactions (e.g., with nucleophiles like CN⁻, OH⁻) and can form Grignard reagents.
Carboxyl (-COOH)2,5-Dimethyldodecanoic acid derivativeExhibits acidic properties; undergoes esterification with alcohols, and reduction to form primary alcohols.
Amino (-NH₂)2,5-Dimethyldodecan-x-amineActs as a nucleophile and a base; reacts with electrophiles and can be acylated to form amides.

Future Directions in 2,5 Dimethyldodecane Research

Development of Sustainable Synthesis Routes

The transition towards greener chemical processes is a paramount goal in modern chemistry. For 2,5-dimethyldodecane, this involves moving away from traditional fossil fuel-based synthesis towards renewable and more environmentally friendly methods.

Deeper Elucidation of Biological and Ecological Roles

The presence of this compound has been identified in various biological systems, hinting at its potential roles as a semiochemical or metabolic byproduct. However, a comprehensive understanding of its functions in these contexts is still lacking.

Future investigations will aim to decipher the precise biological and ecological significance of this compound. It has been detected as a volatile organic compound (VOC) in plants and insects. phcogj.commdpi.comnih.govembrapa.br For example, it has been found in the extracts of medicinal plants like Gymnema sylvestre and Eclipta prostrata, although its specific role in these plants' defense or signaling mechanisms is not yet clear. phcogj.commdpi.com In insects, methyl-branched hydrocarbons are known to be important components of cuticular waxes and can act as pheromones or kairomones. mdpi.com Further research is needed to determine if this compound serves such functions in species where it has been identified, such as the house cricket (Acheta domesticus). mdpi.com Additionally, its presence in the exhaled breath of animals suggests it could be a biomarker for certain physiological or pathological states, a possibility that warrants further exploration. core.ac.uknih.gov

Advancements in Ultra-Trace Analytical Detection

The ability to detect and quantify minute amounts of this compound is crucial for studying its biological roles and for quality control in industrial applications. Current methods, such as gas chromatography-mass spectrometry (GC-MS), are effective, but there is a continuous drive to enhance sensitivity and selectivity. acs.orgphcogj.comnih.govkosfaj.org

Future advancements in analytical techniques will focus on achieving ultra-trace detection limits, often at the parts-per-billion (ppb) or even parts-per-trillion (ppt) level. honeywell.com High-resolution mass spectrometry (HRMS) coupled with advanced sample preparation techniques, like solid-phase microextraction (SPME), will play a key role. mdpi.comsgs.comnih.gov These methods allow for the identification and quantification of trace contaminants with high accuracy. sgs.com The development of specialized analytical standards and reference materials will also be critical for ensuring the reliability of these ultra-trace measurements. scharlab.com Furthermore, techniques like two-dimensional gas chromatography (GCxGC) can provide enhanced separation of complex isomeric mixtures, which is particularly useful for distinguishing this compound from other branched alkanes in complex samples like sustainable aviation fuels. acs.org

Integrated Computational-Experimental Approaches

The synergy between computational modeling and experimental work is becoming increasingly vital in chemical research. This integrated approach can accelerate the discovery and optimization of processes involving this compound.

Computational studies, using methods like Density Functional Theory (DFT) and molecular dynamics simulations, can provide insights into reaction mechanisms, catalyst performance, and the physical properties of this compound. researchgate.netenergy.gov For instance, modeling can help predict the most effective catalysts for its sustainable synthesis or understand its interactions with biological receptors. energy.gov These computational predictions can then guide experimental efforts, making them more targeted and efficient. energy.gov This integrated strategy is particularly valuable for complex challenges such as designing new materials for separations or predicting the environmental fate and transport of the compound. energy.govca.gov

Exploration of New Industrial Applications

While this compound has potential applications, its full industrial utility is yet to be realized. Future research will explore novel applications for this branched alkane.

One promising area is its use as a component in advanced fuels, such as high-density jet fuels and sustainable aviation fuels (SAFs). acs.org The branched structure of this compound can contribute to desirable fuel properties, such as a lower freezing point and improved combustion characteristics. Research is ongoing to optimize its production and blending to meet the stringent requirements of the aviation industry. acs.org Additionally, its properties as a solvent and its potential as a building block for the synthesis of other specialty chemicals and polymers are areas ripe for investigation. europa.eu Its use as an intermediate in the manufacture of other chemicals is a recognized industrial application. europa.eu

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.